An In-depth Technical Guide to Uvaol Diacetate: Physical, Chemical Properties, and Biological Significance
An In-depth Technical Guide to Uvaol Diacetate: Physical, Chemical Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uvaol diacetate is a derivative of the naturally occurring pentacyclic triterpenoid, uvaol. Uvaol is found in various plant sources, most notably in olives (Olea europaea)[1]. While extensive research has been conducted on the physical, chemical, and biological properties of uvaol, specific data for its diacetate ester, uvaol diacetate, is less prevalent in scientific literature. This guide provides a comprehensive overview of the known properties of uvaol and infers the characteristics of uvaol diacetate based on established chemical principles and data on similar acetylated triterpenoids. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Physical and Chemical Properties
Quantitative data for uvaol is summarized in the table below. The properties of uvaol diacetate are largely extrapolated from the parent compound and general knowledge of acetylation's effect on molecular properties. Acetylation of the two hydroxyl groups in uvaol to form uvaol diacetate is expected to increase its molecular weight and lipophilicity, which would consequently alter its melting point, boiling point, and solubility profile.
Table 1: Physical and Chemical Properties of Uvaol and Predicted Properties of Uvaol Diacetate
| Property | Uvaol | Uvaol Diacetate (Predicted) | Data Source |
| Molecular Formula | C₃₀H₅₀O₂ | C₃₄H₅₄O₄ | [2] |
| Molecular Weight | 442.7 g/mol | 526.8 g/mol | [2] |
| Appearance | Solid | White to off-white solid | [2] |
| Melting Point | Not available | Likely lower than uvaol due to esterification | - |
| Boiling Point | Not available | Higher than uvaol due to increased molecular weight | - |
| Solubility | Soluble in organic solvents like DMSO | Expected to have increased solubility in non-polar organic solvents and decreased solubility in polar solvents compared to uvaol. | [3] |
| Lipophilicity (LogP) | Not available | Expected to be higher than uvaol | - |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for Uvaol Diacetate
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the triterpenoid backbone protons, along with two new singlets for the acetyl methyl protons around δ 2.0 ppm. The signals for the protons on the carbons bearing the acetate groups (C-3 and C-28) would be shifted downfield compared to uvaol. |
| ¹³C NMR | Carbonyl signals for the acetate groups appearing around δ 170-171 ppm. The signals for the carbons attached to the acetate groups (C-3 and C-28) would also be shifted. |
| IR Spectroscopy | A strong C=O stretching band for the ester carbonyl groups around 1730-1740 cm⁻¹. The characteristic broad O-H stretching band of uvaol (around 3200-3600 cm⁻¹) would be absent. |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z 526.8. Fragmentation patterns would likely involve the loss of acetic acid molecules. |
Experimental Protocols
Synthesis of Uvaol Diacetate
A general method for the synthesis of uvaol diacetate from uvaol involves an acetylation reaction. While a specific protocol for uvaol diacetate is not widely published, a standard procedure using acetic anhydride and a catalyst is provided below, based on general methods for the acetylation of alcohols[4][5][6].
Materials:
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Uvaol
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Acetic anhydride
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Pyridine (or another suitable base/catalyst)
-
Dichloromethane (or other suitable aprotic solvent)
-
Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)
Procedure:
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Dissolve uvaol in a suitable aprotic solvent such as dichloromethane in a round-bottom flask.
-
Add an excess of acetic anhydride and a catalytic amount of pyridine to the solution.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitoring by TLC is recommended).
-
Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride and pyridine.
-
Extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure uvaol diacetate.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of uvaol diacetate.
Biological Activity and Signaling Pathways
While the biological activities of uvaol diacetate have not been extensively studied, the activities of the parent compound, uvaol, and other acetylated triterpenoids suggest potential pharmacological effects. Uvaol has been reported to possess anti-inflammatory, antioxidant, and wound-healing properties[1]. It has also been shown to influence cell migration and angiogenesis[1].
It is plausible that the diacetate derivative may exhibit modified activity. Acetylation can increase the lipophilicity of a compound, potentially enhancing its ability to cross cell membranes and improving its bioavailability. However, the hydroxyl groups of uvaol may be crucial for its interaction with biological targets, and their acetylation could diminish or alter its activity.
Signaling Pathway Involvement of Uvaol
Research has indicated that uvaol exerts its effects on cell migration in endothelial cells through the activation of the Protein Kinase A (PKA) and p38 Mitogen-Activated Protein Kinase (p38-MAPK) signaling pathways[1].
References
- 1. Uvaol Improves the Functioning of Fibroblasts and Endothelial Cells and Accelerates the Healing of Cutaneous Wounds in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uvaol | C30H50O2 | CID 92802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
